molecular formula C9H13NO2S B3218030 (4-Methyl-3-(methylsulfonyl)phenyl)methanamine CAS No. 1186518-69-3

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine

Cat. No. B3218030
M. Wt: 199.27
InChI Key: KMGIUEVURYGDAE-UHFFFAOYSA-N
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Description

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine, also known as 4-Methyl-Methamphetamine (4-MMA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been studied for its potential use in scientific research.

Mechanism Of Action

The exact mechanism of action of 4-MMA is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward. By increasing their release, 4-MMA can produce feelings of euphoria and increased energy.

Biochemical And Physiological Effects

4-MMA has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and dry mouth. In addition, it can produce feelings of euphoria, increased energy, and heightened alertness.

Advantages And Limitations For Lab Experiments

One advantage of using 4-MMA in lab experiments is its ability to increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the mechanisms of addiction and the effects of stimulant drugs on the brain. However, one limitation is that it is a psychoactive substance that can produce feelings of euphoria and altered mood. This can make it difficult to control for the effects of the drug on behavior and cognition.

Future Directions

There are a number of future directions for research on 4-MMA. One area of interest is its potential use in the treatment of addiction. By studying the mechanisms of addiction and the effects of stimulant drugs on the brain, researchers may be able to develop new treatments for addiction. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. By studying the effects of 4-MMA on neurotransmitter systems involved in mood regulation, researchers may be able to develop new treatments for these disorders. Finally, further research is needed to fully understand the mechanism of action of 4-MMA and its effects on the brain and behavior.

Scientific Research Applications

4-MMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the mechanisms of addiction and the effects of stimulant drugs on the brain.

properties

IUPAC Name

(4-methyl-3-methylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGIUEVURYGDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3-(methylsulfonyl)phenyl)methanamine

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene (5.0 g, 22.17 mmol), THF (40 mL), triphenylphosphine (6.4 g, 24.3 mmol) and water (1.6 mL, 34.2 mmol) at 0° C., and the reaction mixture was stirred at room temperature over night. The solvents were removed and the residue was dissolved in MTBE and 20% HCl in dioxane was added dropwise at 0° C. and the resulting salt was collected and washed with EtOAc. The salt was then neutralized with 6N aq. NaOH and extracted with CH2Cl2. The organic layers were concentrated under reduced pressure to get the title compound as a very thick oil. 1H NMR (400 MHz, CDCl3): 7.98 (s, 1H), 7.50 (d, 1H, J=8.0 Hz), 7.32 (d, 1H, J=8.0 Hz), 3.93 (s, 2H), 3.08 (s, 3H), 2.69 (s, 3H).
Name
4-(1-azidomethyl)-1-methyl-2-(methylsulfonyl)benzene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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